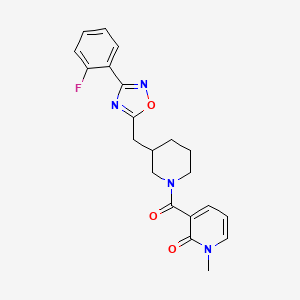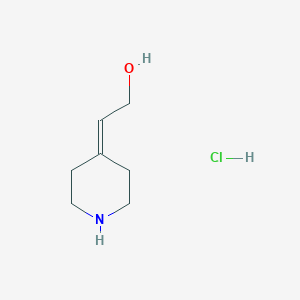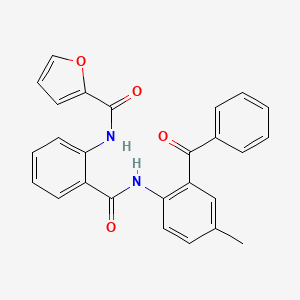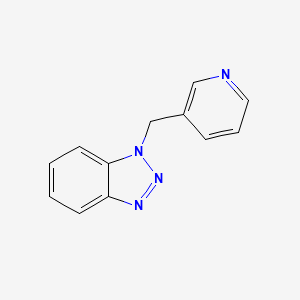
1-(4-Fluorobenzyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis pathway for this compound involves the reaction of 4-fluorobenzylamine with 1-(thiophen-2-yl)cyclopropanecarboxylic acid followed by the conversion of the resulting carboxamide to the urea derivative. The starting materials include 4-fluorobenzylamine, 1-(thiophen-2-yl)cyclopropanecarboxylic acid, N,N’-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), triethylamine (TEA), dimethylformamide (DMF), and diethyl ether.Molecular Structure Analysis
The molecular structure of this compound includes a fluorobenzyl group, a thiophen-2-ylsulfonyl group, and a tetrahydroquinolin-7-yl group linked together by urea linkages.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 4-fluorobenzylamine with 1-(thiophen-2-yl)cyclopropanecarboxylic acid to form a carboxamide intermediate, followed by the treatment of this intermediate with TEA to form the urea derivative. The crude product is then purified by recrystallization from diethyl ether.科学的研究の応用
Chemical Reactions and Synthesis
Formation of Ureido- or Thioureidooxindoles : Compounds similar to 1-(4-Fluorobenzyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea undergo reactions to form ureido- or thioureidooxindoles, spiro-oxindoles, and dihydroimidazoquinolones, with notable molecular rearrangements and debenzylations observed in the process (Mrkvička et al., 2011).
Novel Chemosensors for Ureas : Synthesis of phenanthroline-based chemosensors shows the potential of similar compounds in differentiating between neutral ureas and their salts. This highlights the use in analytical chemistry for the analysis of ureas and their salts (Engel et al., 2007).
Development of Antiproliferative Agents : Similar urea derivatives demonstrate potential as antiproliferative agents against various cancer cell lines, indicating a significant role in cancer research and drug development (Perković et al., 2016).
Biochemical Applications
Inhibitory Effects on Human Carbonic Anhydrase : Research into tetrazole-, oxadiazole-, and cyanosubstituted 1,4-dihydropyrimidinone compounds, which are structurally similar, shows inhibitory effects on human carbonic anhydrase, an enzyme important in many physiological processes (Çelik et al., 2014).
Anti-acetylcholinesterase Activity : Compounds such as 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, related to the compound , have been synthesized and assessed for antiacetylcholinesterase activity, crucial in neurodegenerative disease research (Vidaluc et al., 1995).
Synthesis of Novel Anticancer Compounds : Synthesis of tetrandrine derivatives, including urea-substituted compounds, demonstrates significant anticancer activity, providing insights into novel drug development strategies for cancer treatment (Lan et al., 2018).
Development of Novel Metal Organic Cages : The use of N,N'-bis(4-aminobenzyl)urea in the synthesis of tetrahedral metal organic cages showcases the potential of these compounds in material science and nanotechnology (Yi et al., 2012).
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S2/c22-17-8-5-15(6-9-17)14-23-21(26)24-18-10-7-16-3-1-11-25(19(16)13-18)30(27,28)20-4-2-12-29-20/h2,4-10,12-13H,1,3,11,14H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOXRBVDSBZADG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F)N(C1)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2587955.png)



![methyl 1-[(4-isopropylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B2587961.png)
![Methyl (E)-4-oxo-4-[3-[1-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]morpholin-4-yl]but-2-enoate](/img/structure/B2587962.png)
![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(2-pyridinyl)pyrimidine](/img/structure/B2587963.png)
![3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2587966.png)

![4-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)thieno[3,2-d]pyrimidine](/img/structure/B2587970.png)
![(E)-5-(2-nitrobenzylidene)-2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2587971.png)

![N~6~-[2-(diethylamino)ethyl]-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2587976.png)